molecular formula C15H11N3O3 B11682198 2-Methyl-3-(3-nitro-phenyl)-3H-quinazolin-4-one CAS No. 4309-26-6

2-Methyl-3-(3-nitro-phenyl)-3H-quinazolin-4-one

Cat. No.: B11682198
CAS No.: 4309-26-6
M. Wt: 281.27 g/mol
InChI Key: IKFBRCIASIHYQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3-(3-nitro-phenyl)-3H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(3-nitro-phenyl)-3H-quinazolin-4-one typically involves the reaction of 2-methyl-3-nitroaniline with appropriate reagents under controlled conditions. One common method includes the following steps:

    Nitration: 2-Methyl-3-nitroaniline is synthesized by nitrating 2-methylaniline using nitric acid and sulfuric acid.

    Cyclization: The nitrated product undergoes cyclization with formamide or formic acid to form the quinazolinone ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(3-nitro-phenyl)-3H-quinazolin-4-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Potassium permanganate, sulfuric acid.

Major Products Formed

    Reduction: 2-Methyl-3-(3-amino-phenyl)-3H-quinazolin-4-one.

    Substitution: Various substituted quinazolinones depending on the nucleophile used.

    Oxidation: 2-Carboxy-3-(3-nitro-phenyl)-3H-quinazolin-4-one.

Scientific Research Applications

2-Methyl-3-(3-nitro-phenyl)-3H-quinazolin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(3-nitro-phenyl)-3H-quinazolin-4-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-(3-amino-phenyl)-3H-quinazolin-4-one: Similar structure but with an amino group instead of a nitro group.

    2-Carboxy-3-(3-nitro-phenyl)-3H-quinazolin-4-one: Similar structure but with a carboxylic acid group instead of a methyl group.

Uniqueness

2-Methyl-3-(3-nitro-phenyl)-3H-quinazolin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitro group and a quinazolinone ring makes it a versatile compound for various applications in scientific research.

Properties

CAS No.

4309-26-6

Molecular Formula

C15H11N3O3

Molecular Weight

281.27 g/mol

IUPAC Name

2-methyl-3-(3-nitrophenyl)quinazolin-4-one

InChI

InChI=1S/C15H11N3O3/c1-10-16-14-8-3-2-7-13(14)15(19)17(10)11-5-4-6-12(9-11)18(20)21/h2-9H,1H3

InChI Key

IKFBRCIASIHYQW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=CC=C3)[N+](=O)[O-]

solubility

36.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.